molecular formula C8H14O2 B13487567 2-Cyclobutoxy-2-methylpropanal

2-Cyclobutoxy-2-methylpropanal

Cat. No.: B13487567
M. Wt: 142.20 g/mol
InChI Key: OOPMLLXSSAUESK-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-2-methylpropanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclobutoxy group and a methyl group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of cyclobutanol with 2-methylpropanal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclobutanol, 2-methylpropanal, and acid catalysts such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-2-methylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, Amines

Major Products Formed

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Cyclobutoxy-2-methylpropanal has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of functional materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-Cyclobutoxy-2-methylpropanal can be compared with other similar compounds, such as 2-methylpropanal and cyclobutylmethanol.

    2-Methylpropanal: This compound lacks the cyclobutoxy group, making it less sterically hindered and more reactive in certain chemical reactions.

    Cyclobutylmethanol: This compound has a hydroxyl group instead of an aldehyde group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclobutoxy group and an aldehyde group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-cyclobutyloxy-2-methylpropanal

InChI

InChI=1S/C8H14O2/c1-8(2,6-9)10-7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

OOPMLLXSSAUESK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1CCC1

Origin of Product

United States

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